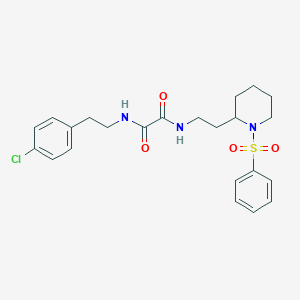

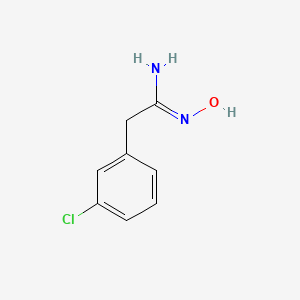

![molecular formula C13H15ClF4N2O4 B2827160 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate CAS No. 1057665-70-9](/img/structure/B2827160.png)

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is a compound that has been investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .

Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is represented by the formula C5H4F8O .Physical And Chemical Properties Analysis

“1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether” is a liquid at room temperature . Its molecular weight is 232.07 .Wissenschaftliche Forschungsanwendungen

Electrocatalysis

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate, being a component of certain ionic liquids, can modulate the electrochemical reduction of carbon dioxide. Specifically, it has been found to shift the reaction course, promoting the formation of carbon monoxide over oxalate anion, and reduce the overpotential in electrocatalysis (Sun et al., 2014).

Material Synthesis

This compound is involved in the synthesis of tetrasubstituted imidazoles. For instance, its structural relatives have catalyzed the one-pot, multi-component condensation in solvent-free conditions, which is crucial in the field of material chemistry (Zolfigol et al., 2013).

Organic Fluorination

In organic synthesis, particularly in fluorination reactions, compounds like 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate are significant. They have been used in the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, demonstrating their role in introducing fluorine atoms into organic molecules (Liu et al., 2015).

Electrochemistry

This compound, as a part of certain ionic liquids, has also been used in electrochemical studies for copolymerization with other compounds like 3,4-ethylenedioxythiophene, indicating its utility in developing new materials with specific electrochromic properties (Soylemez et al., 2015).

Ionic Liquid-Aromatic Mixtures

Its structural variants have shown the ability to form liquid clathrates when mixed with aromatic hydrocarbons. This capability is significant in the study of ionic liquid-aromatic mixtures and their potential applications in various fields like material science and solvent systems (Holbrey et al., 2003).

Green Chemistry

Compounds similar to 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate have been used in Diels-Alder reactions, providing a greener and recyclable alternative to traditional reaction mediums. This indicates its potential in promoting sustainable practices in chemical reactions (Earle et al., 1999).

Gas Solubility

In the study of gas solubility in ionic liquids, variants of this compound have been shown to influence the solubility of various gases like carbon dioxide, ethylene, and oxygen, suggesting their potential application in gas separation and storage technologies (Anthony et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)benzimidazol-3-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F4N2.ClHO4/c1-3-18-9-7-5-6-8-10(9)19(4-2)12(18)11(14)13(15,16)17;2-1(3,4)5/h5-8,11H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMCNALNVNQHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2[N+](=C1C(C(F)(F)F)F)CC.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

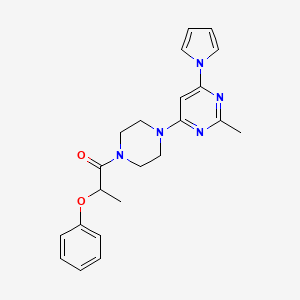

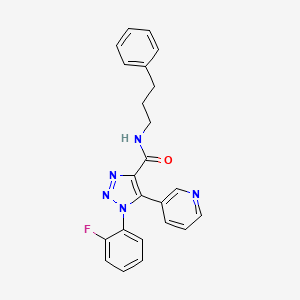

![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)

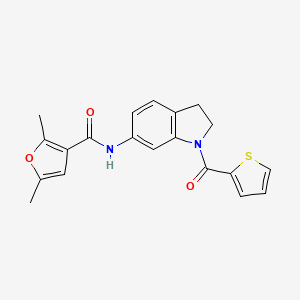

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

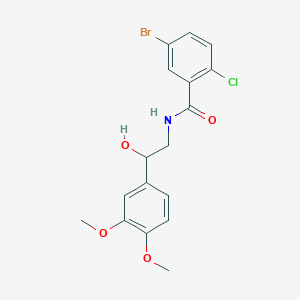

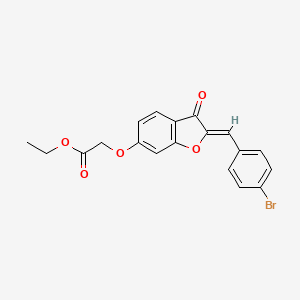

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)

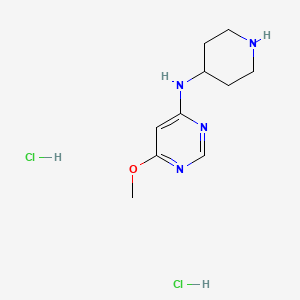

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)